molecular formula C11H14ClN3O3 B1406056 5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine CAS No. 1500168-61-5

5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine

Cat. No.: B1406056
CAS No.: 1500168-61-5
M. Wt: 271.7 g/mol
InChI Key: KMTJUOCTJWEZMS-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, nitro, and piperidinylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. One common method starts with the nitration of 5-chloro-2-methoxypyridine to introduce the nitro group. This is followed by the substitution of the methoxy group with a piperidinylmethoxy group under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrogenation: The nitro group can be hydrogenated to form an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrogenation: Hydrogen gas, palladium on carbon.

Major Products Formed

Scientific Research Applications

5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinylmethoxy group enhances the compound’s ability to cross cell membranes and reach intracellular targets. The chloro group can participate in electrophilic interactions with nucleophilic sites in proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine is unique due to the presence of the piperidinylmethoxy group, which imparts distinct physicochemical properties and enhances its biological activity. This makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

5-chloro-3-nitro-2-(piperidin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3/c12-9-5-10(15(16)17)11(14-6-9)18-7-8-1-3-13-4-2-8/h5-6,8,13H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTJUOCTJWEZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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